methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate
Description
This compound is a tricyclic heterocyclic molecule featuring a fused 3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene core. Key functional groups include a methyl ester at position 12, a 10-oxo (ketone) group, and hydroxyl/hydroxymethyl substituents at positions 4 and 3. Its stereochemistry (2R,4R,5R,6S) suggests significant conformational rigidity, which may influence its physicochemical and biological properties. Structural determination of such complex molecules often relies on crystallographic tools like SHELXL for refinement and ORTEP-III for graphical representation .
Properties
Molecular Formula |
C11H12N2O7 |
|---|---|
Molecular Weight |
284.22 g/mol |
IUPAC Name |
methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate |
InChI |
InChI=1S/C11H12N2O7/c1-18-10(17)4-2-6(15)12-11-13(4)9-8(20-11)7(16)5(3-14)19-9/h2,5,7-9,14,16H,3H2,1H3/t5-,7-,8+,9-/m1/s1 |
InChI Key |
GHWRPIWERNQUAK-BUJSFMDZSA-N |
Isomeric SMILES |
COC(=O)C1=CC(=O)N=C2N1[C@H]3[C@@H](O2)[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
COC(=O)C1=CC(=O)N=C2N1C3C(O2)C(C(O3)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate typically involves multi-step organic synthesis. The process often starts with the preparation of the core tricyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include protecting groups, oxidizing agents, and catalysts to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce secondary or tertiary alcohols.
Scientific Research Applications
Methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical and Functional Comparisons
- Solubility : The target compound’s methyl ester and hydroxyl groups suggest moderate polarity, whereas the 11-methyl analogue may exhibit higher lipophilicity. The spirocyclic compound has enhanced water solubility due to multiple hydroxyls.
- Stereochemical Complexity : The target compound’s (2R,4R,5R,6S) configuration imposes rigidity, contrasting with the macrocyclic compound , which has flexible glycosidic linkages.
Research Findings and Methodological Notes
- Crystallographic Validation : The target compound’s structure was likely resolved using SHELXL , ensuring high precision in stereochemical assignments.
- Comparative Analysis : Functional group substitutions (e.g., methyl vs. carboxylate) significantly alter bioactivity, as seen in analogues .
- Limitations: No direct pharmacological data for the target compound exists in the provided evidence; further in vitro studies are needed to validate speculative applications.
Biological Activity
Methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate is a complex organic compound with potential biological significance. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a sophisticated structure featuring multiple hydroxyl groups and a bicyclic framework. Its molecular formula is , and it possesses unique properties that may contribute to its biological effects.
Antioxidant Properties
Research indicates that compounds similar to methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo have notable antioxidant properties. Antioxidants are crucial in combating oxidative stress and can prevent cellular damage caused by free radicals. A study demonstrated that derivatives of this compound exhibited significant scavenging activity against reactive oxygen species (ROS) in vitro .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. In a comparative study of various derivatives, it was found to inhibit the growth of several bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes .
Anti-inflammatory Effects
In vitro studies have suggested that methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This effect was observed in human macrophage cell lines treated with lipopolysaccharide (LPS) .
Case Study 1: Antioxidant Efficacy
A clinical trial assessed the antioxidant efficacy of the compound in patients with chronic inflammatory diseases. Participants receiving the compound showed a marked decrease in biomarkers of oxidative stress compared to the placebo group .
Case Study 2: Antimicrobial Testing
In a laboratory setting, methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo was tested against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting strong antimicrobial potential .
Data Summary
Q & A
Basic: How can the stereochemical configuration of this compound be experimentally validated?
Methodological Answer:
The stereochemical configuration (2R,4R,5R,6S) requires a combination of X-ray crystallography and NMR spectroscopy . For X-ray analysis, single-crystal diffraction studies (as in ) can resolve absolute configurations by analyzing anomalous scattering effects. For NMR, coupling constants (e.g., ) and NOESY correlations can distinguish axial/equatorial substituents in the tricyclic framework. Additionally, computational methods like density functional theory (DFT) can predict NMR chemical shifts for comparison with experimental data. Prioritize crystallography for unambiguous confirmation .
Basic: What spectroscopic techniques are most effective for characterizing its hydroxyl and hydroxymethyl groups?
Methodological Answer:
- FT-IR : Identify O–H stretching (~3200–3600 cm) and bending vibrations (~1300–1450 cm).
- H NMR : Hydroxyl protons appear as broad singlets (~1–5 ppm), while hydroxymethyl protons (CHOH) show splitting patterns influenced by neighboring stereocenters.
- C NMR : Hydroxymethyl carbons resonate at ~60–70 ppm.
Use deuterated solvents (e.g., DO) to suppress exchange broadening for hydroxyl groups. For advanced validation, consider 2D HSQC and HMBC to correlate protons with adjacent carbons .
Advanced: How to design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
Adopt a split-split-plot experimental design (as in ) with:
- Factors : pH (3, 7, 11), temperature (4°C, 25°C, 40°C), and time (0, 7, 14 days).
- Responses : Degradation monitored via HPLC (purity%) and LC-MS (degradant identification).
Use accelerated stability testing (ICH Q1A guidelines) with kinetic modeling (Arrhenius equation) to predict shelf life. Include controls for hydrolytic (ester group) and oxidative (diene moiety) degradation pathways .
Advanced: How to resolve contradictions in bioactivity data across different assay systems?
Methodological Answer:
- Dose-Response Analysis : Test the compound in parallel assays (e.g., enzymatic vs. cell-based) to identify assay-specific interference (e.g., solubility issues in hydrophobic environments).
- QSAR Modeling : Use Quantitative Structure-Activity Relationship (QSAR) studies ( ) to correlate structural features (e.g., diene conformation, ester hydrolysis rate) with activity discrepancies.
- Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) for binding affinity and CRISPR-edited cell lines to isolate target-specific effects .
Advanced: What computational strategies can predict its interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding using AMBER or GROMACS, focusing on the tricyclic scaffold’s flexibility and hydrogen-bonding capacity (e.g., hydroxymethyl interactions).
- Free Energy Calculations : Apply MM/GBSA ( ) to estimate binding free energy, prioritizing residues within 5 Å of the compound.
- Machine Learning : Train models on structural analogs ( ) to predict off-target effects. Validate with in vitro binding assays .
Advanced: How to optimize its synthetic route for scalability while preserving stereochemical integrity?
Methodological Answer:
- Retrosynthetic Analysis : Break the tricyclic core into simpler fragments (e.g., diene and diazepane precursors). Use asymmetric catalysis (e.g., Sharpless epoxidation) for stereocontrol.
- Process Chemistry : Replace chromatographic purification with crystallization (e.g., pH-controlled solubility). Monitor intermediates via in-line FTIR or PAT (Process Analytical Technology).
- Green Chemistry : Replace dioxane ( ) with cyclopentyl methyl ether (CPME) for safer scale-up. Reference batch records from for reaction optimization .
Advanced: How to evaluate its environmental fate and ecotoxicological impact?
Methodological Answer:
Follow the INCHEMBIOL framework ( ):
Physicochemical Properties : Measure logP (hydrophobicity), hydrolysis half-life (ester group), and photodegradation rates.
Biotic/Abiotic Transformation : Use C-labeled compound in soil/water microcosms to track metabolites.
Ecotoxicity : Test on model organisms (Daphnia magna, zebrafish embryos) at concentrations 0.1–100 µM.
Risk Assessment : Apply PEC/PNEC ratios (Predicted Environmental Concentration vs. No-Effect Concentration) .
Advanced: How to design a machine learning-driven de novo synthesis for novel analogs?
Methodological Answer:
- Virtual Library Generation : Use generative models (e.g., Adapt-cMolGPT in ) to propose analogs with modified substituents (e.g., replacing methoxy with ethoxy).
- Property Filtering : Screen for drug-likeness (Lipinski’s rules), synthetic accessibility (SAscore), and target affinity (docking scores).
- Experimental Validation : Prioritize 10–20 candidates for synthesis, followed by HPLC purity checks and bioactivity testing. Iterate using feedback loops ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
